molecular formula C16H16ClNO4 B2853862 (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone CAS No. 313496-54-7

(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2853862
CAS No.: 313496-54-7
M. Wt: 321.76
InChI Key: XNXGUYDYCYSOCU-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (CAS 313496-54-7) is a chemical compound with the molecular formula C16H16ClNO4 and a molecular weight of 321.76 g/mol. This methanone derivative is of significant interest in medicinal chemistry and anticancer research, particularly in the study of compounds that target tubulin polymerization. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in potent inhibitors of tubulin polymerization that bind to the colchicine site . Disruption of microtubule dynamics is a validated strategy for inhibiting cell division, and compounds with this structural feature have demonstrated substantial antiproliferative activity in a variety of cancer cell lines, with some analogues exhibiting IC50 values in the nanomolar range . Researchers can leverage this compound as a key intermediate or precursor for the synthesis and development of novel therapeutic agents. Its structure offers a versatile scaffold for structure-activity relationship (SAR) studies, allowing for further chemical modifications to optimize potency and investigate mechanisms of action . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-8-10(17)4-5-12(11)18/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXGUYDYCYSOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone exhibit significant antimicrobial properties. In particular, studies have shown that modifications to the basic structure can enhance activity against various bacterial strains. For example, piperazine derivatives of this compound have demonstrated promising results in inhibiting microbial growth .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that certain derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, compounds bearing similar structural motifs have been reported to induce apoptosis in cancer cell lines such as MCF-7 and HepG2 . The mechanism often involves binding to the colchicine site on tubulin, disrupting normal cellular functions and leading to cell cycle arrest.

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several bacterial strains.
    • Results indicated that certain derivatives displayed significant inhibition zones in disc diffusion assays compared to control antibiotics.
  • Anticancer Activity :
    • In a comparative study of various synthesized compounds based on this compound, one derivative was found to have an IC50 value of 3.77 µM against MCF-7 cells.
    • This derivative was noted for its ability to induce G2/M phase arrest and apoptosis in treated cells .

Mechanism of Action

The mechanism of action of (2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets in biological systems. The amino and methoxy groups play a crucial role in binding to target proteins, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Key Observations :

  • Thiazole Derivatives : Substituents like 4-fluorophenyl (3c, 49% yield) and 4-chlorophenyl (3d, 48%) show lower yields compared to thiophen-3-yl (3b, 58%), suggesting steric/electronic effects during Suzuki-Miyaura coupling .
  • Triazole Derivatives : Para-substituted aryl groups (e.g., 3i, 64% yield) exhibit higher yields than meta-substituted analogs (3j, 42%), highlighting regioselectivity in nucleophilic substitution .
Antitubulin and Anticancer Activity
  • Compound IAT [(2-(1H-indol-5-ylamino)-thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone]: Demonstrated efficacy in paclitaxel-resistant prostate carcinoma and glioma models, with oral bioavailability and metabolic stability comparable to docetaxel .
  • Thieno[3,2-d]pyrimidine Analogs: Exhibited potent anti-tubulin polymerization (IC₅₀ = 0.8–1.2 µM), outperforming colchicine (IC₅₀ = 3.2 µM) .
  • Triazole Derivatives (3h–l) : Varied antimitotic activity linked to aryl substituents; 3k (3,4-dimethoxyphenyl) showed the highest potency (IC₅₀ = 1.8 µM) .
CYP3A4 Inhibition
  • Thiazole Derivatives (36, 38–40): Compound 39 [(2-(4-((methylamino)methyl)phenyl)thiazol-4-yl)methanone] displayed strong CYP3A4 inhibition (Ki = 0.15 µM), attributed to the basic amine enhancing enzyme binding .

Physicochemical and Pharmacokinetic Properties

Compound Solubility (µg/mL) Metabolic Stability (t₁/₂, min) Oral Bioavailability (%) References
Compound II (Indole) 12.5 >60 (human liver microsomes) 45
Compound IAT (Thiazole) 8.2 55 52
Thiazole 3a 3.8 Not reported Not tested

Key Observations :

  • Indole/thiazole hybrids (II, IAT) exhibit superior solubility and metabolic stability compared to simpler thiazoles (3a), likely due to heterocyclic polarity .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Cl, F) : Enhance tubulin binding in thiazoles (3c–e) but may reduce solubility .
  • Methoxy Substitutions : Increasing methoxy groups (e.g., 3k vs. 3i) correlate with improved antimitotic activity, possibly due to enhanced hydrophobic interactions .
  • Heterocyclic Cores: Thienopyrimidine and indole systems show higher potency than thiazoles, suggesting scaffold-dependent target engagement .

Biological Activity

(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone, with the molecular formula C16H16ClNO4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 2-amino-5-chlorobenzoyl chloride with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine. The reaction conditions are controlled to ensure high yield and purity, followed by purification techniques like column chromatography.

Anticancer Properties

Research has indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like cisplatin .
  • Mechanism of Action : It interacts with tubulin at the colchicine-binding site, disrupting microtubule polymerization and leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound also shows promising antimicrobial properties:

  • Antibacterial Effects : It has been tested against several bacterial strains, showing effective inhibition at minimal inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus .
  • Antifungal Activity : The compound's efficacy extends to various fungal strains, although specific MIC values were not detailed in the available literature.

Case Study 1: Antiproliferative Effects

A study evaluated the effects of several derivatives similar to this compound on MCF-7 cells. The results indicated that compounds with similar structures exhibited IC50 values between 10–33 nM, highlighting the potential for developing new anticancer agents based on this scaffold .

Case Study 2: Tubulin Interaction

Another investigation focused on the interaction of this compound with tubulin. Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest in the G2/M phase and subsequent apoptosis in treated cells .

The biological activity of this compound can be attributed to its structural features:

  • Amino Group : Facilitates interaction with target proteins.
  • Methoxy Groups : Enhance solubility and potentially increase binding affinity to biological targets.

This dual functionality allows the compound to modulate specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

The unique structural features of this compound set it apart from other similar compounds:

Compound NameStructureNotable Activity
(2-Amino-5-chlorophenyl)(3,4-dimethoxyphenyl)methanoneSimilarLower solubility
(2-Amino-5-chlorophenyl)(3,5-dimethoxyphenyl)methanoneSimilarReduced potency
(2-Amino-5-chlorophenyl)(3,4,5-trimethoxyphenylethanone)SimilarComparable activity

The presence of three methoxy groups enhances both solubility and reactivity compared to its analogs .

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